N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine
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Overview
Description
N,9-Bis(morpholinomethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Bis(morpholinomethyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with formaldehyde and morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
9H-purin-6-amine+2CH2O+2morpholine→N,9-Bis(morpholinomethyl)-9H-purin-6-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,9-Bis(morpholinomethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N,9-Bis(morpholinomethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,9-Bis(morpholinomethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The morpholinomethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- N,9-bis(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purin-2-amine
- N-Allyl-N,N-bis(trimethylsilyl)amine
Uniqueness
N,9-Bis(morpholinomethyl)-9H-purin-6-amine is unique due to the presence of morpholinomethyl groups, which can significantly alter its chemical and biological properties compared to other similar compounds. These groups can enhance solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
CAS No. |
19138-08-0 |
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Molecular Formula |
C15H23N7O2 |
Molecular Weight |
333.39 g/mol |
IUPAC Name |
N,9-bis(morpholin-4-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H23N7O2/c1-5-23-6-2-20(1)10-19-14-13-15(17-9-16-14)22(11-18-13)12-21-3-7-24-8-4-21/h9,11H,1-8,10,12H2,(H,16,17,19) |
InChI Key |
BLJKLFJDGJHBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC2=C3C(=NC=N2)N(C=N3)CN4CCOCC4 |
Origin of Product |
United States |
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